4-Mercaptopyridine

Vue d'ensemble

Description

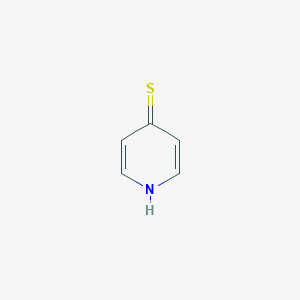

4-Mercaptopyridine (4-MPy) is a heterocyclic thiol compound characterized by a pyridine ring substituted with a sulfhydryl (-SH) group at the para position. This structure enables strong chemisorption onto metal surfaces (e.g., Au, Ag, Cu) via Au-S or Cu-S bonds, forming stable self-assembled monolayers (SAMs) . Its applications span surface-enhanced Raman spectroscopy (SERS), electrochemical catalysis, and environmental sensing due to its pH-sensitive Raman signals, robust substrate adhesion, and ability to modulate reaction intermediates .

Méthodes De Préparation

Nucleophilic Substitution of 4-Chloropyridine

The most widely documented method for synthesizing 4-mercaptopyridine involves nucleophilic substitution of 4-chloropyridine with a sulfur-containing reagent. This approach leverages the reactivity of the chlorine atom at the 4-position, which is susceptible to displacement by thiolate anions.

Reaction with Hexamethyldisilathiane

A procedure outlined in Beilstein Journal of Organic Chemistry involves the use of hexamethyldisilathiane (TMS₂S) as the sulfur source . The reaction proceeds under anhydrous conditions with n-butyllithium (n-BuLi) as a strong base to generate the thiolate intermediate. Key steps include:

-

Preparation of Thiolate Anion : TMS₂S is dissolved in tetrahydrofuran (THF) and cooled to 0°C. n-BuLi is added dropwise, forming lithium thiolate (LiS−).

-

Substitution Reaction : A solution of 4-chloropyridine in THF is added to the thiolate mixture at −78°C. The reaction is stirred for 2 hours, allowing the thiolate to displace the chloride ion.

-

Workup : The mixture is warmed to room temperature, quenched with water, and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield crude this compound.

This method achieves moderate yields (50–60%) and requires stringent temperature control to prevent side reactions. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic shifts at δ 8.5–8.7 ppm for pyridinic protons and δ 3.5–4.0 ppm for the mercapto group .

Alternative Sulfur Sources

While TMS₂S is common, other sulfur donors like thiourea or hydrogen sulfide (H₂S) have been explored. However, these methods are less efficient due to competing side reactions, such as oxidation of the thiol group or incomplete substitution .

Purification and Crystallization Techniques

Crude this compound often requires purification to remove unreacted starting materials and byproducts. Two refinement methods are prominent in the literature.

Recrystallization from Ethanol

ChemicalBook details a recrystallization protocol using ethanol as the solvent :

-

Dissolution : Crude product (~45 g) is dissolved in boiling water (100 mL) with activated charcoal to adsorb impurities.

-

Precipitation : A 50% aqueous NaOH solution is added until pH ~6, inducing precipitation.

-

Crystallization : The precipitate is dissolved in ethanol, filtered through charcoal, and cooled to yield yellow hexagonal plates (mp 186°C) .

This method enhances purity to >95%, as verified by melting point analysis and high-performance liquid chromatography (HPLC).

Sublimation in Vacuo

For high-purity applications, sublimation under reduced pressure is employed :

-

Conditions : The compound is heated at 100–120°C under vacuum (10⁻³ mbar).

-

Outcome : Sublimed this compound forms crystalline needles with a melting point of 182–189°C, consistent with literature values .

Physicochemical Characterization

Post-synthesis analysis ensures structural integrity and purity. Key data from diverse sources include:

Infrared (IR) spectroscopy reveals a sharp S−H stretch at 2550 cm⁻¹, while X-ray photoelectron spectroscopy (XPS) confirms sulfur binding energy at 163.5 eV, indicative of a thiolate-bound species .

Challenges and Optimization

Oxidation Sensitivity

The thiol group is prone to oxidation, forming disulfides. To mitigate this, reactions are conducted under inert atmospheres (N₂ or Ar), and antioxidants like dithiothreitol (DTT) are added during workup .

Scalability Issues

Large-scale synthesis faces challenges in maintaining low temperatures (−78°C) for thiolate formation. Continuous flow reactors have been proposed to improve heat transfer and reproducibility .

Analyse Des Réactions Chimiques

4-Mercaptopyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiolates.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiolates.

Substitution: Alkyl or acyl derivatives of this compound

Applications De Recherche Scientifique

4-Mercaptopyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of transition metal complexes.

Biology: Employed in studies involving enzyme activity and protein folding.

Medicine: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of sensors for detecting heavy metal ions, such as mercury

Mécanisme D'action

The mechanism of action of 4-mercaptopyridine involves its ability to form strong bonds with metal ions. For example, in sensors for mercury detection, this compound forms a stable complex with mercury ions through multidentate nitrogen bonding. This interaction changes the electrochemical activity of the sensor surface, allowing for the detection of trace amounts of mercury .

Comparaison Avec Des Composés Similaires

Structural and Molecular Packing Characteristics

4-MPy exhibits distinct molecular packing compared to other thiol-based compounds. On Au(111), 4-MPy forms a dense SAM with a mean molecular area of 0.33 ± 0.01 nm² , slightly larger than that of structurally similar thiols (e.g., 0.28 ± 0.03 nm² for other SAMs), indicating upright orientation and high intermolecular order . In contrast, 4-mercaptobenzoic acid (4-MBA), which has a carboxylic acid group, adopts a tilted configuration due to hydrogen bonding, reducing packing density .

Table 1: Molecular Packing Parameters

| Compound | Mean Molecular Area (nm²) | Orientation | Key Functional Group |

|---|---|---|---|

| 4-MPy | 0.33 ± 0.01 | Upright | Pyridine (-SH) |

| 4-MBA | 0.28 ± 0.03 | Tilted | Carboxylic acid |

| 4,4'-Dithiodipyridine | 0.40 ± 0.02 | Flat-lying | Disulfide (-S-S-) |

Binding Affinity and Substrate Interactions

4-MPy demonstrates superior binding strength to metal surfaces compared to other thiols. Competitive adsorption studies show that 4-MPy outcompetes 4-MBA for binding sites on Ag–Au nanoparticles, attributed to its higher polarizability and stronger Au-S interactions . Similarly, 4-MPy forms more stable SAMs than 4,4'-dithiodipyridine on Au(111), as the latter’s disulfide bond (-S-S-) undergoes reductive cleavage under electrochemical conditions, weakening adhesion .

Performance in Surface-Enhanced Raman Spectroscopy (SERS)

4-MPy is a preferred SERS probe due to its pH-sensitive pyridine ring vibrations and strong Raman signals. Unlike 4-MBA, whose carboxyl group protonation shifts Raman peaks in acidic media, 4-MPy’s protonation at the pyridinic nitrogen (pKa ~4.8) induces reversible spectral changes at 689 cm⁻¹ (C-S stretch) and 1,004 cm⁻¹ (ring breathing), enabling precise pH monitoring .

Table 2: SERS Performance Metrics

| Compound | Key Raman Peaks (cm⁻¹) | pH Sensitivity (pKa) | Substrate Affinity |

|---|---|---|---|

| 4-MPy | 689, 1,004 | 4.8 | High (Au, Ag, Cu) |

| 4-MBA | 1,080, 1,580 | 3.2 (carboxyl) | Moderate |

| ATP | 1,075, 1,590 | 5.5 (-NH₂) | Low |

Table 3: Catalytic Performance in CORR

| Catalyst | FE for Acetate (%) | Current Density (mA cm⁻²) | Stability (h) |

|---|---|---|---|

| Cu₂O-pyS (4-MPy) | >60 | 380 | 100 |

| Bare Cu₂O | <20 | 380 | <10 |

pH Sensitivity and Environmental Responsiveness

4-MPy’s pyridine ring offers reversible protonation-deprotonation behavior, making it ideal for SERS-based intracellular pH sensors. Unlike aminothiophenol (ATP), which exhibits irreversible oxidative degradation, 4-MPy maintains signal integrity across physiological pH ranges (4.0–8.0) .

Activité Biologique

4-Mercaptopyridine (4-MPY) is a sulfur-containing heterocyclic compound with significant biological activity and applications in various fields, including sensor technology, medicinal chemistry, and materials science. This article explores the biological activity of 4-MPY, highlighting its interactions with metal ions, its role in sensor development, and its potential therapeutic applications.

This compound is characterized by the presence of a thiol (-SH) group attached to the pyridine ring. This structure allows for unique chemical interactions, particularly with heavy metals, making it a valuable ligand in coordination chemistry.

1. Metal Ion Coordination

One of the most notable biological activities of 4-MPY is its ability to form stable complexes with metal ions, particularly mercury(II) ions (Hg²⁺). Research has demonstrated that 4-MPY exhibits high selectivity for Hg²⁺ over other metal ions such as copper(II) and zinc(II). The binding mechanism involves coordination through the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group.

Stability Constants for Metal Complexes:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Hg²⁺ | High |

| Cu²⁺ | Moderate |

| Zn²⁺ | Low |

This data indicates that 4-MPY forms significantly more stable complexes with Hg²⁺ compared to other tested metal ions, suggesting its potential utility in environmental monitoring and remediation applications .

2. Sensor Development

This compound has been extensively utilized in developing electrochemical sensors for detecting trace levels of heavy metals. A study demonstrated that a sensor modified with 4-MPY could detect Hg²⁺ concentrations as low as 0.002 µg/L, showcasing its sensitivity and selectivity. The sensor operates via differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS), capitalizing on the strong chelation between Hg²⁺ and 4-MPY .

Sensor Performance Metrics:

- Detection Range: 0.01 µg/L to 500 µg/L

- Limit of Detection: 0.002 µg/L

- Optimal Concentration of 4-MPY: 1 mM

These findings highlight the practical applications of 4-MPY in environmental monitoring, particularly in assessing water quality .

3. Therapeutic Potential

While primarily recognized for its sensing capabilities, there is emerging interest in the therapeutic potential of 4-MPY. Its ability to interact with biological systems through metal ion chelation may offer protective effects against metal toxicity. Furthermore, studies indicate that compounds similar to 4-MPY can exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Study: Sensor Application in Water Quality Monitoring

A recent study applied a 4-MPY-modified sensor to real water samples from tap water and ponds. The sensor successfully detected spiked concentrations of Hg²⁺, with recovery rates ranging from 92% to 118%, demonstrating its reliability and effectiveness in real-world applications .

Q & A

Basic Research Questions

Q. How can 4-mercaptopyridine be synthesized and characterized for metal coordination studies?

- Methodology : this compound (4-MPy) forms stable complexes with transition metals via its thiol and pyridyl groups. For Ag(I) and Cd(II) complexes, stoichiometric reactions are performed in ethanol by mixing 4-MPy with metal nitrates (e.g., AgNO₃ or Cd(NO₃)₂). Characterization involves infrared (IR) spectroscopy to confirm S–M bonding (ν(S–M) ~250–300 cm⁻¹), Raman spectroscopy to identify pyridyl ring vibrations, and UV-Vis spectroscopy to detect metal-to-ligand charge-transfer transitions .

Q. What experimental design considerations are critical for using this compound as a SERS reporter?

- Methodology : Functionalize plasmonic nanoparticles (Au or Ag) with 4-MPy via thiol-gold affinity. Key factors include:

- Substrate selection : Au nanorods or Al nanoconcavities decorated with Au enhance electromagnetic (EM) fields, achieving enhancement factors (EF) up to 10⁷ .

- Resonance matching : Align laser excitation wavelengths with nanoparticle plasmon resonances (e.g., 785 nm for Au nanorods) to maximize signal .

- Reporter concentration : Optimize monolayer coverage to avoid aggregation (typical detection limit: 10⁻⁷–10⁻¹⁰ M) .

Q. How is surface pKa determined for this compound self-assembled monolayers (SAMs)?

- Methodology : Use surface-enhanced Raman scattering (SERS) titration. Immobilize 4-MPy on Au substrates, then acquire pH-dependent SERS spectra. The protonation/deprotonation of the pyridyl group shifts ν(C–N) and δ(N–H) modes. Plot Raman intensity ratios vs. bulk pH to derive surface pKa (5.3 ± 0.3) using Gouy-Chapman theory .

Q. What are reliable methods for co-crystallizing this compound with thiourea analogs?

- Methodology : Dissolve 4-MPy and thiourea/trithiocyanuric acid in ethanol at 1:1 molar ratios. Heat mixtures if solubility is poor, then allow slow crystallization under dark conditions at 5°C. Confirm co-crystal formation via X-ray diffraction and IR spectroscopy (e.g., ν(S–H) disappearance) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in dimerization observed via TERS spectroscopy?

- Methodology : When experimental tip-enhanced Raman spectroscopy (TERS) suggests dimerization but lacks structural clarity, employ density functional theory (DFT) with B3LYP/LANL2DZ basis sets. Simulate vibrational spectra for possible dimer configurations (e.g., disulfide or S–Au–S bridges). Compare calculated Raman modes (e.g., ν(C–S) at 700–750 cm⁻¹) with experimental TERS data to identify dominant structures .

Q. Why do this compound SAMs show contradictory catalytic behavior in hydrogen peroxide oxidation (HPOR)?

- Methodology : While bare Au(111) catalyzes HPOR, 4-MPy SAMs inhibit it due to steric blocking of OH adsorption sites. Restore activity by metallizing SAMs with Pt nanoislands via electrochemical deposition of K₂[PtCl₄]. Use cyclic voltammetry (CV) to compare currents: SAM-modified Au shows 50× lower current than Pt-metallized SAMs. In-situ STM and DFT confirm SAM tilt angles (~30°) block active sites .

Q. What mechanisms drive photooxidation of this compound in Ru(II) complexes?

- Methodology : Under visible/UV light, coordinated 4-MPy in [Ru(Hmctpy)(dmbpy)(κS-SpyH)]²⁺ oxidizes to sulfinate (SO₂py). Characterize intermediates via UV-Vis (shift from 450 nm to 520 nm), NMR (loss of S–H proton), and X-ray diffraction. Propose a mechanism involving singlet oxygen (¹O₂) generation, forming endoperoxide intermediates before sulfinate stabilization .

Q. How do electromagnetic (EM) and chemical (CM) enhancement mechanisms synergize in this compound-based SERS substrates?

- Methodology : Decouple EM and CM contributions using Cu₂O nanospheres functionalized with 4-MPy. EM dominates at plasmonic hotspots (EF ~10⁵), while CM arises from charge-transfer transitions between 4-MPy and Cu₂O (evidenced by absorption shifts). Validate via DFT simulations of molecule-substrate electronic coupling .

Q. Tables for Key Data

Q. Table 1: Vibrational Signatures of this compound and Complexes

| Mode | 4-MPy (cm⁻¹) | Ag(I)-4-MPy (cm⁻¹) | Cd(II)-4-MPy (cm⁻¹) |

|---|---|---|---|

| ν(S–H) | 2570 | – | – |

| ν(S–M) | – | 285 | 275 |

| Ring breathing | 1005 | 1010 | 1008 |

| δ(N–H) | 1580 | 1575 | 1578 |

| Data from IR/Raman studies |

Q. Table 2: SERS Enhancement Factors for this compound Substrates

| Substrate | EF | Excitation (nm) | Reference |

|---|---|---|---|

| Au nanorods | 1.2 × 10⁵ | 785 | |

| Au-decorated Al cavities | 1.1 × 10⁷ | 633 | |

| Cu₂O nanospheres | 3.8 × 10⁴ | 532 |

Propriétés

IUPAC Name |

1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDDANQIMVWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878773 | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19829-29-9, 4556-23-4 | |

| Record name | 4(1H)-Pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.